Mu-Opioid Receptor Binding vs. Met-enkephalin
Met5-enkephalin-Arg-Phe exhibits a high apparent affinity for mu-opioid receptors in rat brain membranes with a Kd of 10.2 ± 2.5 nM [1]. This binding is stereospecific and naloxone-sensitive, confirming opioid receptor interaction [1]. In contrast, the pentapeptide Met-enkephalin is known for its preferential binding to delta-opioid receptors, with reported Ki values often in the low nanomolar range for delta, but it lacks the distinct mu-selectivity and non-opioid binding component observed with MERF [2].
| Evidence Dimension | Apparent Affinity (Kd) for Opioid Receptors |
|---|---|
| Target Compound Data | Kd = 10.2 ± 2.5 nM (specific binding to opioid sites) |
| Comparator Or Baseline | Met-enkephalin (comparator for delta-preference, specific Kd not from same study; class-level inference: primarily delta-selective) |
| Quantified Difference | MERF demonstrates a distinct mu-preferring binding profile (Kd 10.2 nM) compared to the delta-preferring Met-enkephalin. The Bmax for MERF opioid sites is 255 ± 30 fmol/mg protein [1]. |
| Conditions | Rat brain membrane preparations, 3H-MERF radioligand (40 Ci/mmol), 0°C, presence of peptidase inhibitors. |
Why This Matters
This quantitative binding data validates the selection of MERF for experiments requiring a specific endogenous mu-opioid agonist with a well-characterized Kd, rather than a less selective or delta-preferring enkephalin.
- [1] Wollemann, M., Farkas, J., Tóth, G., & Benyhe, S. (1997). Met5-enkephalin-Arg6-Phe7, an endogenous neuropeptide, binds to multiple opioid and nonopioid sites in rat brain. Journal of Neuroscience Research, 48(3), 249-258. View Source
- [2] Kim, K. W., Son, Y., Shin, B. S., & Cho, K. P. (2000). Receptor selectivity of Met-enkephalin-Arg6-Phe7, an endogenous opioid peptide, in cerebral cortex of human and rat. Life Sciences, 67(1), 61-71. View Source
